2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide
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Description
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity Research on related compounds has focused on the synthesis of various heterocycles incorporating moieties similar to the one mentioned. For example, studies have explored the synthesis of new heterocycles with antimicrobial activities, employing compounds as key intermediates for synthesizing coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These synthesized compounds have been tested and evaluated as antimicrobial agents, indicating potential applications in developing new antimicrobial drugs (Bondock et al., 2008).
Insecticidal Assessment Another area of application involves the synthesis of novel heterocycles for insecticidal assessment. Using related compounds as precursors, researchers have developed various heterocycles, such as pyrrole, pyridine, and thiazole derivatives, tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This research signifies the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Antitumor Activity The antitumor activity of similar compounds has also been a significant focus. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from related compounds have shown promising antitumor activity. This suggests their potential in developing new antitumor therapies, highlighting the versatility of these compounds in medicinal chemistry (Albratty et al., 2017).
properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-11(16-10-3-1-2-5-14-10)7-9-8-20-13-15-6-4-12(19)17(9)13/h1-6,9H,7-8H2,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFCIVTRMREIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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